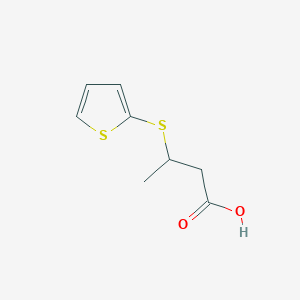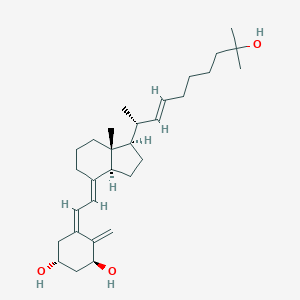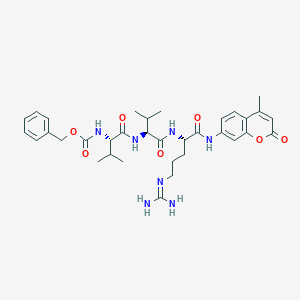
3-(Thiophen-2-ylthio)butanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Thiophen-2-ylthio)butanoic acid is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is also known as TTA, and it belongs to the family of thiazole compounds. TTA has been found to have a range of interesting properties, including its ability to modulate gene expression and its potential use in the treatment of various diseases.
Mechanism of Action
The mechanism of action of TTA is not fully understood, but it is believed to involve the inhibition of PPARγ activity. This inhibition leads to a reduction in the expression of genes involved in lipid and glucose metabolism, which can have a range of physiological effects.
Biochemical and Physiological Effects:
TTA has been found to have a range of biochemical and physiological effects. In animal studies, TTA has been shown to reduce body weight, improve glucose tolerance, and reduce insulin resistance. TTA has also been found to have anti-inflammatory effects, which may be beneficial in the treatment of various inflammatory diseases.
Advantages and Limitations for Lab Experiments
One of the main advantages of TTA for lab experiments is its relative ease of synthesis and availability. TTA is also relatively stable and can be stored for extended periods of time. However, one limitation of TTA is its potential toxicity, which may limit its use in certain experiments.
Future Directions
There are many potential future directions for research on TTA. One area of research is the development of TTA-based therapeutics for the treatment of metabolic disorders, such as obesity and diabetes. Another area of research is the investigation of TTA's potential use in the treatment of inflammatory diseases. Additionally, further studies are needed to fully understand the mechanism of action of TTA and its potential side effects.
Conclusion:
In conclusion, 3-(Thiophen-2-ylthio)butanoic acid, or TTA, is a chemical compound with a range of potential applications in scientific research. TTA has been found to have interesting properties, including its ability to modulate gene expression and its potential use in the treatment of various diseases. While further research is needed to fully understand the mechanism of action and potential side effects of TTA, it is clear that this compound has significant potential for future research and development.
Synthesis Methods
TTA can be synthesized through a multi-step process that involves the reaction of 2-bromothiophene with butanethiol. This reaction produces 2-butylthiothiophene, which is then treated with potassium hydroxide to produce the final product, TTA. The synthesis of TTA is relatively straightforward and can be carried out using standard laboratory techniques.
Scientific Research Applications
TTA has been found to have a range of potential applications in scientific research. One of the most promising areas of research is in the field of gene expression modulation. TTA has been shown to inhibit the activity of peroxisome proliferator-activated receptor gamma (PPARγ), a transcription factor that plays a key role in the regulation of glucose and lipid metabolism. This inhibition has been found to have a range of potential therapeutic applications, including the treatment of obesity, diabetes, and metabolic disorders.
properties
IUPAC Name |
3-thiophen-2-ylsulfanylbutanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O2S2/c1-6(5-7(9)10)12-8-3-2-4-11-8/h2-4,6H,5H2,1H3,(H,9,10) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIFFRIHCTBGQTC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)O)SC1=CC=CS1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80436444 |
Source


|
| Record name | 3-[(Thiophen-2-yl)sulfanyl]butanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80436444 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
120279-20-1 |
Source


|
| Record name | 3-[(Thiophen-2-yl)sulfanyl]butanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80436444 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[[3-(2,2-Dicarboxyethyl)-2,5,8,10-tetraoxo-4,6-dipropyl-1,9-dihydropyrido[3,2-g]quinolin-7-yl]methyl]propanedioic acid](/img/structure/B53967.png)




![1-Azabicyclo[2.2.1]heptane-4-carboxylic acid](/img/structure/B53977.png)
![tert-butyl N-[(4S)-3-oxo-1,2-oxazolidin-4-yl]carbamate](/img/structure/B53980.png)
![2,6-Dichloroimidazo[1,2-A]pyridine](/img/structure/B53981.png)
![[2-[2-(2,4-Di-tert-pentylphenoxy)hexanoylamino]-4-hydroxyphenoxy]acetic acid methyl ester](/img/structure/B53983.png)




